

Spectroscopic Profile of 2-Methylbenzenesulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbenzenesulfonic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbenzenesulfonic acid** (o-toluenesulfonic acid). Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles expected data based on the analysis of closely related compounds and established principles of NMR and IR spectroscopy.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for **2-Methylbenzenesulfonic acid**. These values are derived from typical ranges observed for similar aromatic sulfonic acids and should be considered as estimations for experimental outcomes.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
CH ₃	~2.5	Singlet	-	The chemical shift is influenced by the adjacent sulfonic acid group.
Ar-H	7.2 - 8.0	Multiplet	-	The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the sulfonic acid group is expected to be the most downfield.
SO ₃ H	10.0 - 12.0	Broad Singlet	-	The chemical shift of the acidic proton is highly dependent on the solvent and concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	Notes
CH ₃	~20	The carbon atom directly attached to the sulfonic acid group is significantly deshielded.
Aromatic C-H	125 - 135	
Aromatic C-SO ₃ H	~140	
Aromatic C-CH ₃	~138	

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Sulfonic Acid)	3200 - 2500	Broad, Strong	Characteristic broad absorption due to hydrogen bonding.
C-H (Aromatic)	3100 - 3000	Medium	Multiple bands are expected.
C=C (Aromatic)	1600 - 1450	Medium to Strong	
S=O (Asymmetric Stretch)	1250 - 1160	Strong	
S=O (Symmetric Stretch)	1080 - 1030	Strong	
S-O Stretch	700 - 600	Strong	

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid organic compound like **2-Methylbenzenesulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Methylbenzenesulfonic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient.
 - Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

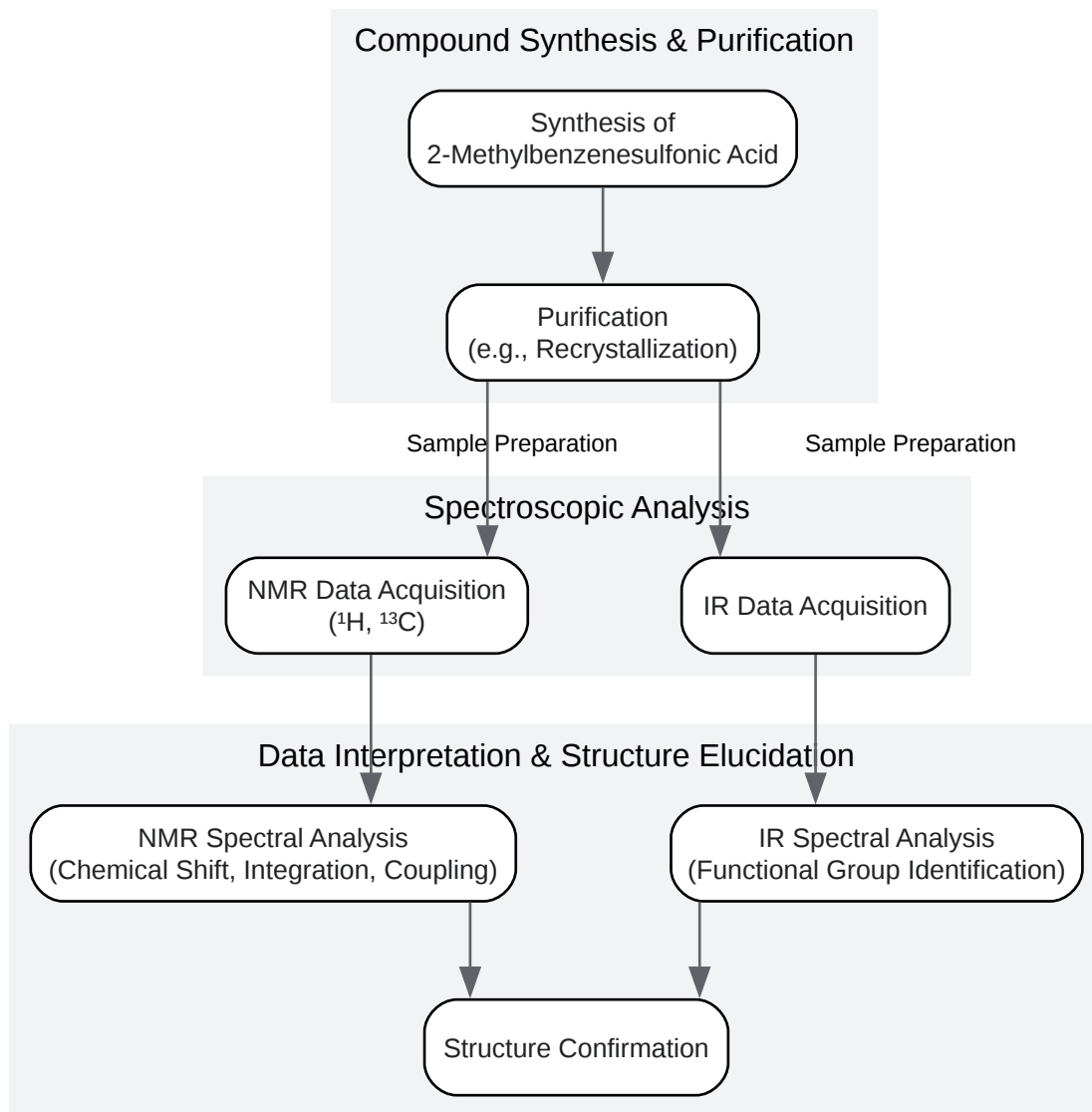
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **2-Methylbenzenesulfonic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the resulting fine powder into a pellet press.
 - Apply pressure to form a transparent or translucent pellet.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FT-IR) spectrometer.
 - Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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